molecular formula C9H11NO3 B3429752 3-Phenyl-L-serine CAS No. 7695-56-9

3-Phenyl-L-serine

Cat. No.: B3429752
CAS No.: 7695-56-9
M. Wt: 181.19 g/mol
InChI Key: VHVGNTVUSQUXPS-JGVFFNPUSA-N
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Description

3-Phenyl-L-serine is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 181.07389321 g/mol and the complexity rating of the compound is 178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

L-threo-phenylserine is synthesized from L-threonine and benzaldehyde by the enzyme L-threonine transaldolase (PmLTTA), which was identified from Pseudomonas sp. through genome mining . PmLTTA exhibits high activity in the synthesis of L-threo-phenylserine, with a specific activity of 5.48 U mg –1 .

Cellular Effects

L-serine, a precursor of L-threo-phenylserine, plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of L-threo-phenylserine involves the transaldolation of L-threonine and aldehyde to generate β-hydroxy-α-amino acids with high diastereoselectivity . This process is catalyzed by L-threonine transaldolase, which exhibits high activity in the synthesis of L-threo-phenylserine .

Temporal Effects in Laboratory Settings

The activity of L-threonine transaldolase, the enzyme responsible for the synthesis of L-threo-phenylserine, was monitored at different temperatures until residual activities were lower than 50% . This suggests that the enzyme’s activity and, consequently, the production of L-threo-phenylserine, may be influenced by temperature changes over time.

Metabolic Pathways

L-threo-phenylserine is involved in the metabolic pathway catalyzed by L-threonine transaldolase . This enzyme catalyzes the transaldolation of L-threonine and aldehyde to generate β-hydroxy-α-amino acids, including L-threo-phenylserine .

Subcellular Localization

Given that its synthesis involves enzymes such as L-threonine transaldolase, which are typically found in the cytoplasm , it is likely that L-threo-phenylserine is also localized in the cytoplasm

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGNTVUSQUXPS-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863731, DTXSID401296197
Record name L-threo-3-Phenylserine
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Record name rel-(βS)-β-Hydroxy-D-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7695-56-9, 6254-48-4
Record name rel-(βS)-β-Hydroxy-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7695-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-Hydroxy-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6254-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-L-serine
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Record name Phenylserine, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-threo-3-Phenylserine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(βS)-β-Hydroxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-L-serine
Source European Chemicals Agency (ECHA)
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Record name PHENYLSERINE, THREO-
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Synthesis routes and methods

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action for the antiviral activity of L-threo-phenylserine against influenza A virus?

A: L-threo-phenylserine exerts its antiviral effect by competitively inhibiting the incorporation of phenylalanine, an essential amino acid, during viral protein synthesis. [, ] This suggests that L-threo-phenylserine likely targets a viral enzyme or process involved in phenylalanine utilization. Interestingly, the antiviral activity of L-threo-phenylserine is specific to influenza A virus and does not extend to ectromelia virus infections in mice. []

Q2: How does the structure of L-threo-phenylserine relate to its antiviral activity?

A: Structural modifications to L-threo-phenylserine significantly impact its antiviral activity. Substitution of either the beta-hydroxyl group or the alpha-amino group completely abolishes its activity. [, ] This highlights the importance of these specific functional groups for binding to the target and exerting the antiviral effect. Additionally, the L-threo stereoisomer is crucial for activity, suggesting a specific interaction with a chiral target.

Q3: What is the role of phenylalanine in influenza A virus replication, and how does L-threo-phenylserine interfere with this process?

A: Phenylalanine is essential for viral protein synthesis in influenza A virus. [] While the exact mechanism remains unclear, L-threo-phenylserine competitively inhibits the utilization of phenylalanine, likely by interfering with a viral enzyme or process specific to this amino acid. This ultimately disrupts viral protein synthesis and hinders viral replication. Notably, supplying phenylalanine in the form of phenylalanylglycine or glycylphenylalanine can reverse the inhibitory effect of L-threo-phenylserine, further supporting its role in disrupting phenylalanine utilization. []

Q4: Are there any known applications of L-threo-phenylserine beyond antiviral research?

A: Yes, L-threo-phenylserine has been investigated for its potential to specifically inhibit the expression of the lactose operon in Escherichia coli. [] This suggests potential applications in regulating gene expression in bacterial systems. Additionally, research explores the use of multi-enzyme cascades for sustainable synthesis of L-threo-phenylserine, highlighting its potential as a building block for various chemical syntheses. []

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